3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide
Overview
Description
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide is a chemical compound with the molecular formula C11H10BrNOS. It is known for its unique structure, which includes a thiazolium ring fused with a cycloheptane ring.
Mechanism of Action
Target of Action
It’s known that similar compounds have been shown to inhibit the advanced glycation end product (age)-age receptor axis .
Biochemical Pathways
Similar compounds have been shown to modulate the age-age receptor axis , which plays a crucial role in various biological processes, including inflammation and aging.
Biochemical Analysis
Biochemical Properties
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter metabolic pathways and cellular functions. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of antioxidant proteins . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolic byproducts, impacting cellular redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide typically involves the reaction of 2-bromo-1-phenylethanone with thioamides or thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the thiazolium ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of corresponding halide derivatives.
Scientific Research Applications
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-phenacylthiazolium bromide
- 2-substituted thiazolium salts
- Thiazolidines
Uniqueness
3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide is unique due to its fused ring structure, which imparts specific chemical and physical properties. This structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-phenyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium-3-yl)ethanone;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NOS.BrH/c18-15(13-7-3-1-4-8-13)11-17-12-19-16-10-6-2-5-9-14(16)17;/h1,3-4,7-8,12H,2,5-6,9-11H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULUSDXCLVEERI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC=[N+]2CC(=O)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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